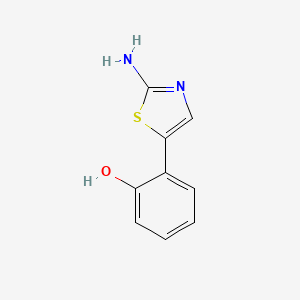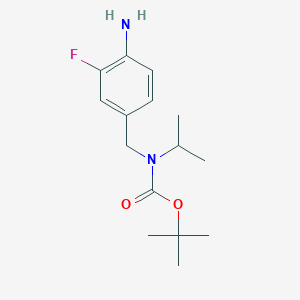
tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate: is an organic compound that features a tert-butyl carbamate protecting group, an amino group, a fluorine atom, and an isopropyl group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-3-fluorobenzyl alcohol and isopropyl isocyanate.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Explored for its potential as a drug candidate or a prodrug due to its ability to release active amines under physiological conditions. Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the release of the active amine upon hydrolysis of the carbamate group. This process is facilitated by enzymes such as esterases and amidases. The released amine can then interact with various molecular targets, including receptors, enzymes, and ion channels, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate
- tert-Butyl 4-amino-3-methylbenzyl(isopropyl)carbamate
- tert-Butyl 4-amino-3-nitrobenzyl(isopropyl)carbamate
Uniqueness:
- The presence of the fluorine atom in tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity.
- The combination of the tert-butyl carbamate protecting group and the isopropyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C15H23FN2O2 |
|---|---|
Molecular Weight |
282.35 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3-fluorophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H23FN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-13(17)12(16)8-11/h6-8,10H,9,17H2,1-5H3 |
InChI Key |
XTKKQHOPSNAYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)N)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
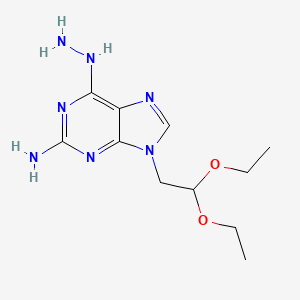

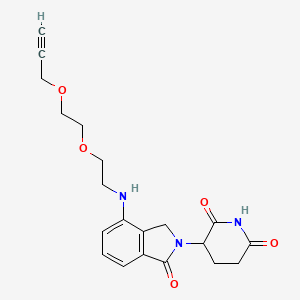
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)
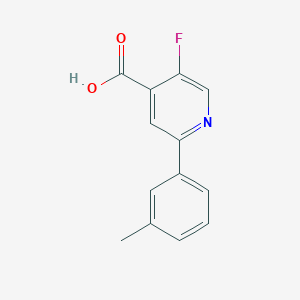

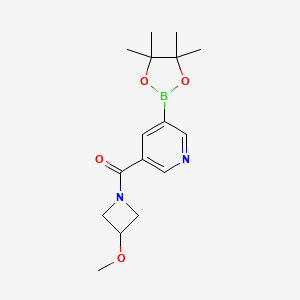

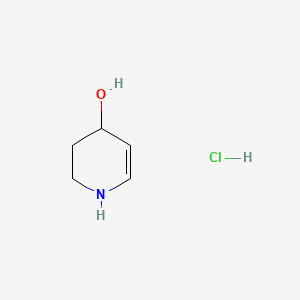
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
